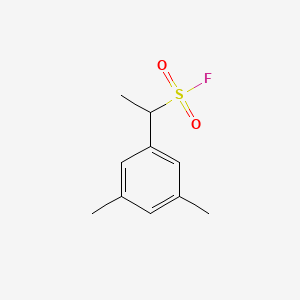

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C10H13FO2S. It is characterized by the presence of a sulfonyl fluoride group attached to an ethane backbone substituted with a 3,5-dimethylphenyl group.

Métodos De Preparación

The synthesis of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethylphenyl ethanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under appropriate conditions.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the nature of the nucleophile and the reaction conditions.

Aplicaciones Científicas De Investigación

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride primarily involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and thereby inactivating the enzyme. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparación Con Compuestos Similares

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:

Methanesulfonyl fluoride: A simpler sulfonyl fluoride with similar reactivity but different steric and electronic properties.

Tosyl fluoride: Another sulfonyl fluoride with a tolyl group, commonly used in organic synthesis.

Trifluoromethanesulfonyl fluoride: Known for its high reactivity and use in the synthesis of trifluoromethylated compounds.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Actividad Biológica

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride (commonly referred to as DMPSF) is a sulfonyl fluoride compound that has garnered interest in both organic chemistry and biological research due to its unique reactivity and potential applications in enzyme inhibition. This article explores the biological activity of DMPSF, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

DMPSF is characterized by the presence of a sulfonyl fluoride group attached to a 1-(3,5-dimethylphenyl)ethane moiety. The sulfonyl fluoride functional group is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in organic synthesis and biological studies.

The primary mechanism of action for DMPSF involves irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the active site serine residue of these enzymes, forming a covalent bond that inactivates the enzyme. This reaction can be summarized as follows:

This mechanism is particularly relevant in the study of various biological pathways where serine proteases play crucial roles, including digestion, blood coagulation, and immune responses.

Enzyme Inhibition

DMPSF has been specifically studied for its effects on serine proteases such as trypsin and chymotrypsin. Research indicates that DMPSF exhibits a strong inhibitory effect on these enzymes, with IC50 values (the concentration required to inhibit 50% of enzyme activity) typically ranging from 0.5 to 5 μM , depending on the specific enzyme and assay conditions .

| Enzyme | IC50 (μM) | Comments |

|---|---|---|

| Trypsin | 0.8 | Significant inhibition observed |

| Chymotrypsin | 2.0 | Effective inhibitor with potential therapeutic applications |

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, DMPSF has shown potential antimicrobial properties. Studies have demonstrated that DMPSF can inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanism .

Case Study 1: Enzyme Inhibition Profile

A study investigating the inhibition profile of DMPSF on various serine proteases revealed that it effectively inhibited both trypsin and chymotrypsin with comparable potency. The researchers utilized kinetic assays to determine the IC50 values and observed that the presence of specific amino acid residues in the enzyme active sites influenced the binding affinity of DMPSF .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of DMPSF against Gram-positive and Gram-negative bacteria. The results indicated that DMPSF exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antimicrobial agents .

Applications in Research

DMPSF's unique properties make it a valuable tool in various research domains:

- Organic Synthesis : Utilized as a reagent for synthesizing sulfonamides and sulfonate esters.

- Biological Research : Employed in studies aimed at understanding enzyme mechanisms and developing new therapeutic agents targeting serine proteases.

- Pharmaceutical Development : Investigated for potential applications in drug design due to its ability to selectively inhibit specific enzymes involved in disease processes.

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZFEAXCMAZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.